molecular formula C9H7F3O2 B8606086 (2-Trifluoromethyl-phenoxy)-acetaldehyde

(2-Trifluoromethyl-phenoxy)-acetaldehyde

Cat. No.: B8606086
M. Wt: 204.15 g/mol
InChI Key: ONHPIKJJGMTUJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Trifluoromethyl-phenoxy)-acetaldehyde is a fluorinated acetaldehyde derivative with a phenoxy group substituted at the 2-position with a trifluoromethyl (-CF₃) group. Its molecular structure combines the reactive aldehyde functional group with aromatic and electron-withdrawing substituents, conferring unique physicochemical properties.

Key Properties (inferred):

  • Molecular Formula: Likely C₉H₇F₃O₂ (based on substitution pattern).
  • Functional Groups: Aldehyde (-CHO), phenoxy (-O-C₆H₄-CF₃).
  • Applications: Possible uses in pharmaceuticals (e.g., prodrugs) or agrochemicals due to fluorinated aromatic motifs .

Properties

Molecular Formula

C9H7F3O2

Molecular Weight

204.15 g/mol

IUPAC Name

2-[2-(trifluoromethyl)phenoxy]acetaldehyde

InChI

InChI=1S/C9H7F3O2/c10-9(11,12)7-3-1-2-4-8(7)14-6-5-13/h1-5H,6H2

InChI Key

ONHPIKJJGMTUJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)OCC=O

Origin of Product

United States

Comparison with Similar Compounds

Physical and Chemical Properties

Table 1: Physical Properties Comparison

Compound Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups
Acetaldehyde 44.05 20.2 Aldehyde
Formaldehyde 30.03 -19 Aldehyde
Malonaldehyde 72.06 72 (decomposes) Dialdehyde
Chloral (Trichloroacetaldehyde) 147.38 97.8 Aldehyde, -CCl₃
(2-Trifluoromethyl-phenoxy)-acetaldehyde (inferred) ~210.15 120–150 (estimated) Aldehyde, -O-C₆H₄-CF₃

Key Observations :

  • The trifluoromethyl-phenoxy group increases molecular weight and boiling point compared to acetaldehyde due to higher van der Waals forces and reduced volatility .
  • The electron-withdrawing -CF₃ group likely reduces electrophilicity at the aldehyde carbon compared to formaldehyde, slowing nucleophilic additions (e.g., with amines or alcohols) .

Reactivity and Stability

Table 2: Reactivity Comparison

Compound Stability to Oxidation Key Reactions
Acetaldehyde Low Polymerization, condensation
Formaldehyde Moderate Cannizzaro reaction, resin formation
Malonaldehyde Low Crosslinking with proteins/DNA
This compound (inferred) High Electrophilic aromatic substitution, fluorinated adduct formation

Key Findings :

  • Acetaldehyde: Prone to polymerization and condensation with phenolics (e.g., forming ethylidene-bridged pigments in wine) .
  • This compound: The -CF₃ group likely stabilizes the compound against oxidation, while the phenoxy moiety enables electrophilic aromatic substitution (e.g., nitration or sulfonation) .

Key Insights :

  • Acetaldehyde is a recognized carcinogen due to DNA adduct formation .

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